molecular formula C12H13NO4 B8596027 1-methoxy-2-nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one

1-methoxy-2-nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one

Cat. No.: B8596027
M. Wt: 235.24 g/mol
InChI Key: ZDUBEVXJAJZYQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxy-2-nitro-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one is an organic compound with the molecular formula C12H13NO4. This compound is characterized by its unique structure, which includes a methoxy group, a nitro group, and a tetrahydrobenzoannulene core. It is a white to yellow solid and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-2-nitro-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one typically involves multiple steps. One common method includes the nitration of a suitable precursor followed by methoxylation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and methanol for methoxylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and methoxylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-2-nitro-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.

    Substitution: Reagents such as halogens or alkylating agents are employed.

Major Products Formed

The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

1-Methoxy-2-nitro-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methoxy-2-nitro-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by affecting its solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine
  • 6,7,8,9-Tetrahydro-2-methoxy-3-nitrobenzocyclohepten-5-one
  • 1-Piperazineethanol, 4-(2-amino-6,7,8,9-tetrahydro-1-methoxy-5H-benzocyclohepten-6-yl)-

Uniqueness

1-Methoxy-2-nitro-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one is unique due to its specific combination of functional groups and its tetrahydrobenzoannulene core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

1-methoxy-2-nitro-5,7,8,9-tetrahydrobenzo[7]annulen-6-one

InChI

InChI=1S/C12H13NO4/c1-17-12-10-4-2-3-9(14)7-8(10)5-6-11(12)13(15)16/h5-6H,2-4,7H2,1H3

InChI Key

ZDUBEVXJAJZYQB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1CCCC(=O)C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To potassium nitrate in acetonitrile (50 mL) and trifluoroacetic anhydride (100 mL) at 0° C. was added dropwise 1-methoxy-5,7,8,9-tetrahydro-benzocyclohepten-6-one (25 g, 0.131 mol) in 50 mL acetonitrile. The reaction was stirred for 2.5 hours while warming to RT. The reaction was concentrated without heat on a rotary evaporator. MeOH was added and stirred briefly. Reconcentrated and worked-up by partitioning between dichloromethane and sat. sq. sodium bicarbonate solution. The organic layer was separated and dried (Mg2SO4), concentrated and purified by chromatography ISCO (330 g silica cartridge: gradient elution−10 to 50% EA:HEX over 60 minutes) affording two isomers. The title compound was the later eluting (10.7 grams, 34.6% yield). 1H-NMR (400 MHz, CDCl3) 7.70 (d, J=8.3 Hz, 1H), 7.06 (d, J=8.3 Hz, 1H), 3.92 (s, 3H), 3.80 (s, 2H), 3.13-3.09 (m, 2H), 2.60 (t, J=7.0 Hz, 2H), 2.10-2.03 (m, 2H).
Name
potassium nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
34.6%

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